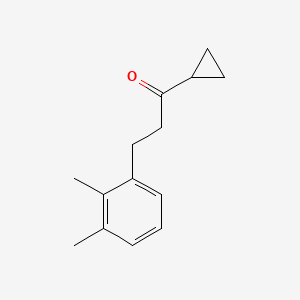

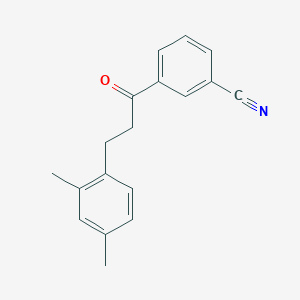

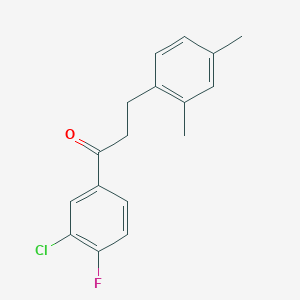

3-Methyl-5-(1-naphthyl)-5-oxovaleric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(1-naphthyl)-5-oxovaleric acid, also known as MNVA, is a chemical compound that has been extensively studied for its potential use in scientific research. MNVA is a derivative of valproic acid, which is commonly used as an anticonvulsant and mood stabilizer. MNVA has been shown to have unique properties that make it a valuable tool for studying various biological processes. Synthesis Method: MNVA can be synthesized through a multi-step process that involves the reaction of valproic acid with various reagents. The exact synthesis method can vary depending on the desired purity and yield of the final product. Scientific Research Application: MNVA has been used in a wide range of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new therapies for neurological disorders. MNVA has been shown to have potent activity against several types of cancer cells, making it a promising candidate for the development of new cancer treatments. Mechanism of Action: The mechanism of action of MNVA is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various biological processes. MNVA has been shown to have potent activity against histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. Biochemical and Physiological Effects: MNVA has been shown to have a wide range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. MNVA has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a useful tool for the treatment of various neurological disorders. Advantages and Limitations for Lab Experiments: One of the main advantages of using MNVA in lab experiments is its potency and specificity. MNVA has been shown to have potent activity against HDACs, making it a valuable tool for studying the role of these enzymes in various biological processes. However, MNVA can be difficult to synthesize and purify, which can limit its availability for use in lab experiments. Future Directions: There are several potential future directions for research on MNVA. One area of interest is the development of new cancer treatments that are based on the use of MNVA or related compounds. Another area of interest is the use of MNVA as a tool for studying the role of HDACs in various biological processes. Additionally, MNVA may have potential as a therapeutic agent for the treatment of various neurological disorders, although more research is needed to fully explore this possibility.

Scientific Research Applications

Metabolic Significance in Brown and Beige Adipose Tissue

Brown and beige adipose tissues are recognized for their role in regulating systemic metabolism and energy expenditure. A study highlighted the importance of specific metabolites, including 3-methyl-2-oxovaleric acid (a compound structurally related to 3-Methyl-5-(1-naphthyl)-5-oxovaleric acid), in mediating the crosstalk between adipose tissues and muscle, promoting metabolic health. These metabolites have been identified as signaling molecules that induce browning of white adipocytes and enhance mitochondrial oxidative metabolism in skeletal myocytes, implicating potential applications in obesity and diabetes management (Whitehead et al., 2021).

Synthesis and Structural Analysis

The compound 5-Methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid, structurally related to the subject chemical, was synthesized for structural analysis using advanced techniques like X-ray crystallography. This work provides foundational knowledge for the synthesis and structural elucidation of naphthyl-based compounds, which can be pivotal in the development of new materials or pharmaceuticals (Shi-Qiang Liu et al., 2009).

Catalytic Asymmetric Couplings

Research on catalytic asymmetric couplings of 2-naphthols by chiral oxovanadium(IV) complexes offers insights into the synthesis of BINOLs, which are valuable in various asymmetric catalytic reactions. The use of naphthyl-containing compounds in these processes demonstrates their utility in facilitating enantioselective syntheses, contributing to advancements in synthetic organic chemistry (S. Hon et al., 2001).

Advanced Material Science Applications

A study on the synthesis, DFT calculations, and analysis of a novel naphthyridine derivative provides insights into its electronic structure and potential applications in material science, including nonlinear optical (NLO) properties. This showcases the broad applicability of naphthyl-based compounds in developing new materials with unique electronic and optical characteristics (S. A. Halim et al., 2017).

Environmental and Analytical Chemistry

Naphthenic acids, a group of compounds that include naphthyl-based acids, have been studied for their environmental impact, particularly in relation to the oil sands industry. Understanding their chemical properties and methods for their detection and analysis is crucial for environmental monitoring and remediation efforts (J. S. Clemente et al., 2003).

properties

IUPAC Name |

3-methyl-5-naphthalen-1-yl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11(10-16(18)19)9-15(17)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11H,9-10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZMTTKGJGSGSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC2=CC=CC=C21)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(1-naphthyl)-5-oxovaleric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.